molecular formula C19H25N3O3 B3005802 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049363-04-3

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B3005802
CAS No.: 1049363-04-3
M. Wt: 343.427
InChI Key: BJKWAOKCCXWDJF-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis and Potential Biological Activities : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds including benzodifuranyl and oxadiazepines derived from visnaginone and khellinone. These compounds were screened for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Synthesis for PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound related to 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

  • Synthesis of Gastrokinetic Agents : Kato et al. (1992) synthesized a series of benzamides to evaluate their gastrokinetic activity. These compounds showed potent in vivo activity in enhancing gastric emptying (Kato et al., 1992).

Chemical Synthesis and Structural Analysis

  • Functionalized Chloroenamines in Synthesis : Butz and Vilsmaier (1993) explored the synthesis of amino-azabicyclo[3.1.0]hexane diastereomers using morpholino-chlorotetrahydro-N-methyl-pyridine. This study contributes to the understanding of stereochemical outcomes in chemical reactions (Butz & Vilsmaier, 1993).

  • Synthesis of Biodegradable Polyesteramides : Veld et al. (1992) conducted research on synthesizing morpholine-2,5-dione derivatives, contributing to the development of biodegradable polyesteramides with various functional groups (Veld et al., 1992).

  • Photophysical Evaluation of Pyridine Compounds : Hagimori et al. (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their research provides insights into the fluorescence properties of these compounds (Hagimori et al., 2019).

Additional Research

  • Theoretical Studies on Dopamine Antagonistic Drugs : Waterbeemd and Testa (1983) conducted theoretical conformational analysis on model derivatives of dopamine antagonistic benzamide drugs, providing insights into their pharmacological conformations (van de Waterbeemd & Testa, 1983).

  • Synthesis and Reactions in Organic Chemistry : Several studies focus on the synthesis and reactions of compounds structurally related to this compound, contributing to the broader understanding of organic synthesis techniques and reaction mechanisms (Krutošíková et al., 2001).

Properties

IUPAC Name

4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-21-9-3-4-17(21)18(22-10-12-25-13-11-22)14-20-19(23)15-5-7-16(24-2)8-6-15/h3-9,18H,10-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWAOKCCXWDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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